5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Overview
Description
5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is the enzyme Nicotinamide N-methyltransferase (NNMT) . This enzyme plays a crucial role in nicotinamide metabolism and the regulation of poly-ADP-ribose levels . It is also linked to various metabolic disorders and obesity .
Mode of Action
This compound interacts with its target, NNMT, by inhibiting its activity . This inhibition alters the rate of biochemical reactions, ultimately influencing the overall metabolic balance . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .
Biochemical Pathways
This compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . By activating the SIRT1 pathway, it can stimulate the expression of genes that play a crucial role in metabolism regulation . Its interaction with NAD+ is significant, as NAD+ is a key player in various cellular processes, including energy metabolism and DNA repair .
Result of Action
The molecular and cellular effects of this compound’s action include promoting mitochondrial biogenesis and enhancing energy production within cells . It also influences peptide interactions, altering the structure and function of proteins within the body . These effects have led to investigations into its potential therapeutic applications in metabolic disorders .
Biochemical Analysis
Biochemical Properties
5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This compound is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells .
Molecular Mechanism
The mechanism of action of this compound involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . It is a bioactive compound that affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-amino-1-(cyclopropylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFJMTUSFSLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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